[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine
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Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 3-(dimethylamino)propylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **(1-cyclopentyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine
- **(1-cyclopentyl-1H-pyrazol-4-yl)methyl](3-isopropoxypropyl)amine
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and dimethylamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H26N4 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H26N4/c1-17(2)9-5-8-15-10-13-11-16-18(12-13)14-6-3-4-7-14/h11-12,14-15H,3-10H2,1-2H3 |
InChI Key |
FGXVZVOGGPGVFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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